molecular formula C10H7LiO2S2 B14362725 lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide CAS No. 93558-94-2

lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide

Katalognummer: B14362725
CAS-Nummer: 93558-94-2
Molekulargewicht: 230.3 g/mol
InChI-Schlüssel: KHYZAWSNRZQWBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide is a compound that combines lithium, a highly reactive alkali metal, with a thiophene ring substituted with a benzenesulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide typically involves the lithiation of a thiophene derivative followed by the introduction of a benzenesulfonyl group. One common method is the deprotonation of 2-(benzenesulfonyl)-3H-thiophene using a strong base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially in targeting specific enzymes or receptors.

    Industry: It is utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Wirkmechanismus

The mechanism by which lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide exerts its effects involves interactions with various molecular targets. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the thiophene ring. Additionally, the lithium ion can coordinate with other functional groups, affecting the compound’s overall stability and reactivity. These interactions can modulate the compound’s behavior in different chemical and biological environments.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Benzenesulfonyl)-3H-thiophen-3-ide: Lacks the lithium ion, resulting in different reactivity and applications.

    Lithium thiophen-3-ide: Does not have the benzenesulfonyl group, leading to variations in chemical behavior.

    Benzenesulfonyl fluoride: Contains a sulfonyl group but differs in the attached functional groups and overall structure.

Uniqueness

Lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide is unique due to the combination of the lithium ion and the benzenesulfonyl-substituted thiophene ring. This unique structure imparts distinct chemical properties, making it valuable in specific synthetic and research applications.

Eigenschaften

CAS-Nummer

93558-94-2

Molekularformel

C10H7LiO2S2

Molekulargewicht

230.3 g/mol

IUPAC-Name

lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide

InChI

InChI=1S/C10H7O2S2.Li/c11-14(12,10-7-4-8-13-10)9-5-2-1-3-6-9;/h1-6,8H;/q-1;+1

InChI-Schlüssel

KHYZAWSNRZQWBQ-UHFFFAOYSA-N

Kanonische SMILES

[Li+].C1=CC=C(C=C1)S(=O)(=O)C2=[C-]C=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.